2-Benzofuranthiol
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Overview
Description
Benzofuran-2-thiol is a heterocyclic compound that features a benzene ring fused to a furan ring with a thiol group attached to the second carbon of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzofuran-2-thiol can be synthesized through several methodsAnother method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods: Industrial production of benzofuran-2-thiol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzofuran-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form benzofuran derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiol group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles
Major Products: The major products formed from these reactions include various benzofuran derivatives, disulfides, and sulfonic acids, which have diverse applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
Benzofuran-2-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzofuran-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. Additionally, the benzofuran core can interact with cellular receptors and signaling pathways, leading to diverse biological effects such as inhibition of enzyme activity, induction of apoptosis in cancer cells, and modulation of oxidative stress .
Comparison with Similar Compounds
Benzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
Benzofuran: Lacks the thiol group, making it less reactive in certain chemical reactions.
Thiophene: A simpler heterocycle with a sulfur atom in the ring, lacking the benzene fusion.
Uniqueness: Benzofuran-2-thiol is unique due to the presence of both a benzofuran core and a reactive thiol group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
66355-56-4 |
---|---|
Molecular Formula |
C8H6OS |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
1-benzofuran-2-thiol |
InChI |
InChI=1S/C8H6OS/c10-8-5-6-3-1-2-4-7(6)9-8/h1-5,10H |
InChI Key |
ZNZJQJLLXWDANB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)S |
Origin of Product |
United States |
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